molecular formula C14H10F2N2 B1144149 3,3'-Difluorobenzaldazine CAS No. 15332-10-2

3,3'-Difluorobenzaldazine

カタログ番号 B1144149
CAS番号: 15332-10-2
分子量: 244.24
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 3,3'-Difluorobenzaldazine, such as indazoles, involves reactions such as the condensation of o-fluorobenzaldehydes with hydrazine (Lukin, Hsu, Fernando, & Leanna, 2006). Other methods include the reaction of perfluorinated dihydroxybenzenes with dichlorotriazines for synthesizing electron-deficient oxacalix[2]arene[2]triazines (Yang, Chen, Wang, Zhao, & Wang, 2013).

Molecular Structure Analysis

The molecular structure and electrostatic properties of similar fluorinated compounds can be studied using various spectroscopic methods and computational techniques. For instance, the structure of fluorinated indazoles was characterized using high-resolution mass spectroscopy and NMR spectroscopy (Hathaway, Day, Lewis, & Glaser, 1998).

Chemical Reactions and Properties

The chemical reactions of fluorinated compounds can involve various pathways. For example, the reaction of fluorinated oxadiazoles with hydrazine leads to the formation of different fluorinated products depending on the reaction conditions (Buscemi, Pace, Piccionello, Macaluso, Vivona, Spinelli, & Giorgi, 2005).

Physical Properties Analysis

The physical properties of fluorinated compounds are often characterized by techniques such as differential scanning calorimetry (DSC) and Fourier transform infrared (FT-IR) spectroscopy. A study on o-trifluoroacetamide functional benzoxazine, a related compound, illustrates this approach (Zhang, Han, Froimowicz, & Ishida, 2017).

Chemical Properties Analysis

The chemical properties of fluorinated heterocyclic compounds are explored through various synthetic strategies. The generation of difluorocarbenes, for example, is a method used for introducing fluorinated one carbon units into carbonyl and related compounds (Fuchibe & Ichikawa, 2023).

科学的研究の応用

Summary of the Application

DFB is used as a positive allosteric modulator for metabotropic glutamate subtype 5 (mGluR5) receptors . This modulation enhances the amplitude of field potentials induced by N-methyl-D-aspartate (NMDA), an ionotropic glutamate receptor .

Methods of Application or Experimental Procedures

The study used the multi-electrode dish (MED) system to observe field potentials in hippocampal slices of mice . DFB did not alter the basal field potentials but enhanced the amplitude of field potentials induced by NMDA .

Results or Outcomes

The inhibitory action of ketamine on NMDA-induced response was reversed by DFB . This suggests that DFB can potentiate NMDA receptor activation and reverse NMDA receptor suppression induced by NMDA antagonists .

2. Allosteric Modulation of G Protein Coupled Receptors

Summary of the Application

DFB is a positive modulator for mGluR5, a type of GPCR . Small changes in the chemical structures of ligands can switch their modulatory effects .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

DFB, as a positive modulator for mGluR5, demonstrates the potential for allosteric modulation in GPCR research .

Safety And Hazards

3,3’-Difluorobenzaldazine may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored under desiccated conditions and under inert gas .

Relevant Papers One relevant paper is "Interaction of Novel Positive Allosteric Modulators of Metabotropic Glutamate Receptor 5 with the Negative Allosteric Antagonist Site Is Required for Potentiation of Receptor Responses" . This paper suggests that 3,3’-Difluorobenzaldazine and other allosteric potentiators act by binding to the same allosteric site as the negative allosteric modulators of mGluR5 .

特性

IUPAC Name

(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCVDNIIFNDJK-BEQMOXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017667
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluorobenzaldazine

CAS RN

15332-10-2
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Difluorobenzaldazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
169
Citations
A Mühlemann, NA Ward, N Kratochwil, C Diener… - European journal of …, 2006 - Elsevier
Several mutations in the seven-transmembrane region of rat metabotropic glutamate 5 (rmGlu5) receptors were produced by site-directed mutagenesis and expressed in CHO cells. …
Number of citations: 62 www.sciencedirect.com
JA O'Brien, W Lemaire, TB Chen, RSL Chang… - Molecular …, 2003 - ASPET
We have identified a family of highly selective allosteric modulators of the group I metabotropic glutamate receptor subtype 5 (mGluR5). This family of closely related analogs exerts a …
Number of citations: 276 molpharm.aspetjournals.org
D Balschun, W Zuschratter, W Wetzel - Neuroscience, 2006 - Elsevier
Group I metabotropic glutamate receptors (mGluRs) have been implicated in learning and memory formation. Recent findings indicate an important function of the group I mGluR …
Number of citations: 108 www.sciencedirect.com
Y Zhang, AL Rodriguez, PJ Conn - Journal of Pharmacology and …, 2005 - ASPET
The metabotropic glutamate receptor subtype 5 (mGluR5) activates calcium mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in cortical astrocytes. …
Number of citations: 120 jpet.aspetjournals.org
AL Rodriguez, Y Nong, NK Sekaran, D Alagille… - Molecular …, 2005 - ASPET
The metabotropic glutamate receptor subtype 5 (mGlu5) activates calcium mobilization via binding of glutamate, the major excitatory neurotransmitter in the central nervous system. …
Number of citations: 129 molpharm.aspetjournals.org
HH Chen, PF Liao, MH Chan - Journal of biomedical science, 2011 - Springer
Background In order to understand the interaction between the metabotropic glutamate subtype 5 (mGluR5) and N-methyl-D-aspartate (NMDA) receptors, the influence of mGluR5 …
Number of citations: 52 link.springer.com
C Goudet, F Gaven, J Kniazeff, C Vol… - Proceedings of the …, 2004 - National Acad Sciences
Although agonists bind directly in the heptahelical domain (HD) of most class-I rhodopsin-like G protein coupled receptors (GPCRs), class-III agonists bind in the extracellular domain of …
Number of citations: 230 www.pnas.org
F Xue, BA Stoica, M Hanscom… - CNS & Neurological …, 2014 - ingentaconnect.com
Traumatic brain injury causes progressive neurodegeneration associated with chronic microglial activation. Recent studies show that neurodegeneration and neuroinflammation after …
Number of citations: 26 www.ingentaconnect.com
JA O'Brien, W Lemaire, M Wittmann… - … of Pharmacology and …, 2004 - ASPET
We found that N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), is a potent and selective positive allosteric modulator of the …
Number of citations: 201 jpet.aspetjournals.org
SK Lakkaraju, H Mbatia, M Hanscom, Z Zhao… - Bioorganic & medicinal …, 2015 - Elsevier
Positive allosteric modulators (PAMs) binding to the transmembrane (TM) domain of metabotropic glutamate receptor 5 (mGluR5) are promising therapeutic agents for psychiatric …
Number of citations: 11 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。